

An In-depth Technical Guide to the Spectroscopic Properties of Disperse Orange 29

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse orange 29*

Cat. No.: *B3427777*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Disperse Orange 29** (C.I. 26077), a disazo dye. Due to the limited availability of specific experimental data for **Disperse Orange 29** in publicly accessible literature, this guide presents representative data and methodologies based on structurally similar azo dyes. This information is intended to serve as a valuable resource for research and development, offering insights into the expected spectroscopic behavior of this compound.

Chemical Identity and Physical Properties

Disperse Orange 29, with the chemical name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol, is a synthetic dye belonging to the azo class of compounds. Its chemical structure features two azo (-N=N-) chromophores, which are responsible for its color.

Table 1: Physicochemical Properties of **Disperse Orange 29**

Property	Value
Chemical Formula	C ₁₉ H ₁₅ N ₅ O ₄
Molecular Weight	377.35 g/mol
Appearance	Orange to palm red powder
Solubility	Low in water; Soluble in ethanol, acetone, and toluene.
CAS Number	19800-42-1, 61902-11-2

Spectroscopic Properties

The extended π -conjugation system in **Disperse Orange 29**, arising from the aromatic rings connected by the azo linkages, governs its absorption and emission properties. The presence of both electron-donating (methoxy, hydroxyl) and electron-withdrawing (nitro) groups influences the electronic transitions and, consequently, the color of the dye.

Azo dyes typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the chromophore. The position and intensity of the absorption maximum (λ_{max}) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Table 2: Representative UV-Visible Absorption Data for **Disperse Orange 29**

Solvent	Dielectric Constant (ϵ)	λ_{max} (nm) ($\pi \rightarrow \pi^*$)	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
n-Hexane	1.88	~450	Not available
Toluene	2.38	~465	Not available
Acetone	20.7	~470	Not available
Ethanol	24.5	~475	Not available
Dimethyl Sulfoxide (DMSO)	46.7	~485	Not available

Note: The λ_{max} values are estimations based on the expected positive solvatochromism for similar "push-pull" azo dyes. Actual experimental values may vary.

While many azo dyes are known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways (e.g., photoisomerization), some substituted azobenzenes can exhibit weak to moderate fluorescence. The emission properties are also expected to be solvent-dependent.

Table 3: Representative Fluorescence Emission Data for **Disperse Orange 29**

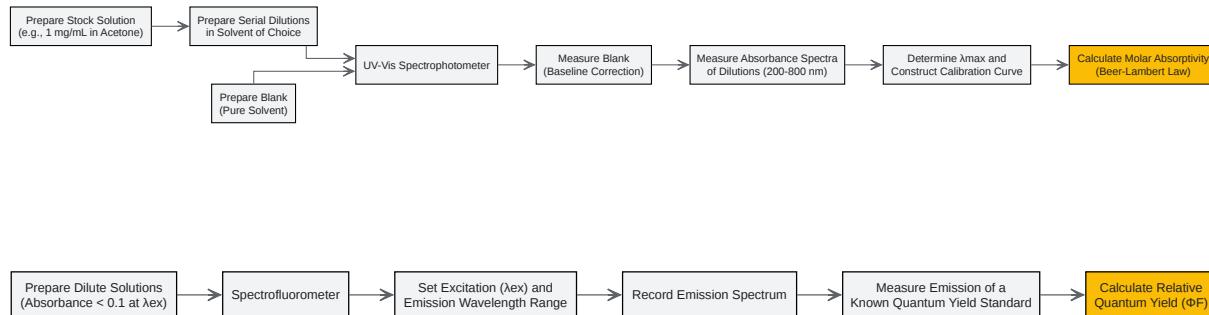
Solvent	Excitation Wavelength (λ_{ex}) (nm)	Emission Maximum (λ_{em}) (nm)	Quantum Yield (Φ_F)
Toluene	~465	~550	Expected to be low (<0.01)
Ethanol	~475	~570	Expected to be low (<0.01)
DMSO	~485	~590	Expected to be low (<0.01)

Note: These are hypothetical values based on the general behavior of fluorescent azo dyes and require experimental verification.

Experimental Protocols

The following sections outline detailed methodologies for the characterization of the spectroscopic properties of **Disperse Orange 29**.

The synthesis of **Disperse Orange 29** is a two-step diazotization and coupling process.



[Click to download full resolution via product page](#)

Synthesis workflow for **Disperse Orange 29**.

Protocol:

- **Diazotization of p-Nitroaniline:** p-Nitroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the p-nitrobenzenediazonium chloride.
- **First Azo Coupling:** The diazonium salt solution is then slowly added to a cooled solution of o-anisidine to yield the intermediate monoazo compound, 2-methoxy-4-((4-nitrophenyl)diazenyl)aniline.
- **Second Diazotization:** The intermediate amine is diazotized under similar conditions as in step 1.
- **Second Azo Coupling:** The resulting diazonium salt is coupled with phenol to produce the final product, **Disperse Orange 29**. The product is then isolated by filtration, washed, and dried.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Properties of Disperse Orange 29]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427777#spectroscopic-properties-of-disperse-orange-29>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com